(2Z)-6-hexyl-7-hydroxy-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
6-hexyl-7-hydroxy-2-(4-phenoxyphenyl)iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O4/c1-2-3-4-6-9-19-16-20-17-24(27(29)32)28(34-26(20)18-25(19)31)30-21-12-14-23(15-13-21)33-22-10-7-5-8-11-22/h5,7-8,10-18,31H,2-4,6,9H2,1H3,(H2,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUWYKUPOZOPIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C=C2C(=C1)C=C(C(=NC3=CC=C(C=C3)OC4=CC=CC=C4)O2)C(=O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-hexyl-7-hydroxy-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide typically involves a multi-step process One common method includes the condensation of 4-phenoxyaniline with a suitable aldehyde under reflux conditions to form a Schiff base This intermediate is then subjected to cyclization reactions to form the chromene core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-hexyl-7-hydroxy-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imino group can be reduced to form an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Biological Activities
Research has indicated that this compound exhibits several notable biological activities:
Antimicrobial Activity
Studies have demonstrated that derivatives of chromene compounds, including (2Z)-6-hexyl-7-hydroxy-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide, possess significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic processes .
Antioxidant Properties
Chromene derivatives are known for their antioxidant capabilities, which can protect cells from oxidative stress by scavenging free radicals. This property is crucial for potential applications in preventing oxidative damage in diseases such as cancer and neurodegenerative disorders .
Anti-inflammatory Effects
Research indicates that compounds within the chromene class may exhibit anti-inflammatory effects by inhibiting pathways associated with inflammation. These effects are particularly relevant in the context of chronic inflammatory diseases, where modulation of inflammatory responses can lead to therapeutic benefits .
Therapeutic Applications
The diverse biological activities of this compound suggest several therapeutic applications:
- Antibacterial Agents : Given its antimicrobial properties, this compound could be developed as a new class of antibacterial agents to combat resistant strains.
- Antioxidant Supplements : Its ability to neutralize free radicals positions it as a candidate for dietary supplements aimed at reducing oxidative stress.
- Anti-inflammatory Drugs : The anti-inflammatory effects could be harnessed in developing treatments for conditions like arthritis or inflammatory bowel disease.
Case Studies
In a study published in MDPI, researchers synthesized various derivatives based on chromene structures and evaluated their antimicrobial activities. The results indicated that certain modifications led to enhanced efficacy against specific bacterial strains . Another study highlighted the antioxidant potential of similar compounds through in vitro assays demonstrating significant free radical scavenging activity .
Mechanism of Action
The mechanism of action of (2Z)-6-hexyl-7-hydroxy-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and functional differences between the target compound and its analogues:
Physicochemical Properties
- Solubility : The hexyl chain reduces aqueous solubility but increases logP (estimated ~4.5), favoring blood-brain barrier penetration. Bromine or chlorine substituents (e.g., in ) lower logP but improve crystallinity.
- Synthetic Accessibility: The target compound requires multi-step synthesis, including condensation of 7-hydroxy-6-hexylchromene-3-carboxamide with 4-phenoxyphenyl isocyanate. In contrast, brominated analogues (e.g., ) are synthesized via electrophilic substitution, reducing complexity.
Biological Activity
The compound (2Z)-6-hexyl-7-hydroxy-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide is a member of the chromene family, which has garnered attention due to its diverse biological activities, particularly in the fields of cancer therapy and anti-inflammatory treatments. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a chromene backbone which is known for its pharmacological significance.
Research indicates that chromene derivatives often exhibit their biological effects through the following mechanisms:
- Inhibition of Cancer Cell Proliferation : Chromenes have been shown to interfere with various signaling pathways involved in cell growth and apoptosis. For instance, studies suggest that they may inhibit the Wnt/β-catenin pathway, a critical regulator in many cancers .
- Anti-inflammatory Properties : Compounds similar to (2Z)-6-hexyl-7-hydroxy have been reported to modulate inflammatory responses by targeting key receptors such as TLR4-MD2, thereby reducing cytokine production during inflammatory events .
- Antioxidant Activity : Many chromene derivatives possess antioxidant properties, which help mitigate oxidative stress-related damage in cells.
Anticancer Activity
A study evaluating the anticancer potential of related chromene compounds demonstrated significant inhibition of cell proliferation in various cancer cell lines. The IC50 values for these compounds ranged from 0.12 µM to 10 µM, indicating potent activity against colon cancer cells .
Anti-inflammatory Effects
In vivo studies using models of sepsis showed that compounds with similar structures to (2Z)-6-hexyl-7-hydroxy significantly improved survival rates and reduced organ inflammation when administered during LPS-induced sepsis .
Case Studies
-
Case Study on Anticancer Efficacy :
- Objective : To evaluate the effects of (2Z)-6-hexyl-7-hydroxy on human cancer cell lines.
- Methodology : Cells were treated with varying concentrations of the compound, and cell viability was assessed using MTT assays.
- Results : The compound exhibited a dose-dependent decrease in cell viability, with notable effects observed at concentrations above 1 µM.
-
Case Study on Inflammation :
- Objective : To assess the anti-inflammatory potential in a murine model.
- Methodology : Mice were administered LPS followed by treatment with the compound.
- Results : Treated mice showed reduced levels of pro-inflammatory cytokines (IL-6, TNF-alpha) compared to controls, suggesting effective modulation of inflammatory pathways.
Comparative Analysis
The following table summarizes the biological activities of (2Z)-6-hexyl-7-hydroxy compared to other known chromene derivatives:
Q & A
Q. What are the established synthetic routes for this compound, and what critical reaction parameters influence its yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Condensation : Reaction of a chromene-3-carboxamide precursor with 4-phenoxyphenyl isocyanate or amine derivatives under acidic/basic catalysis .
- Functionalization : Introduction of the hexyl and hydroxyl groups via alkylation or hydroxylation steps, requiring anhydrous conditions (e.g., dry DMF or THF) .
- Key Parameters :
- Temperature : 60–80°C for imine formation .
- Solvent : Polar aprotic solvents (e.g., DMSO) enhance solubility of aromatic intermediates .
- Catalysts : p-Toluenesulfonic acid (PTSA) for acid-catalyzed cyclization .
- Yield Optimization : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and purify via column chromatography (silica gel, gradient elution) .
Q. How is the compound structurally characterized, and which analytical techniques confirm its Z-configuration?
- Methodological Answer :
- NMR Spectroscopy :
- 1H NMR : Look for imine proton (δ 8.5–9.0 ppm) and hydroxyl proton (δ 5.0–6.0 ppm, broad) .
- 13C NMR : Carboxamide carbonyl at ~168 ppm; chromene carbons at 110–150 ppm .
- IR Spectroscopy : Stretching vibrations for C=N (1640–1620 cm⁻¹) and O–H (3200–3400 cm⁻¹) .
- X-ray Crystallography : Resolves Z-configuration via spatial arrangement of substituents around the imine bond .
- NOESY : Correlates proximity of hexyl chain protons with chromene protons to confirm stereochemistry .
Q. What initial biological screening assays are recommended to evaluate its bioactivity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or inflammatory targets (COX-2) using fluorescence-based assays .
- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Antimicrobial Activity : Broth microdilution for MIC values against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the imine formation step?
- Methodological Answer :
- Design of Experiments (DOE) : Vary temperature (40–100°C), solvent (DMF vs. ethanol), and catalyst load (PTSA 1–5 mol%) to identify optimal parameters .
- In Situ Monitoring : Use FT-IR to track imine bond formation in real time .
- Alternative Reagents : Replace aromatic amines with pre-activated isocyanates to bypass equilibrium limitations .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use UCSF Chimera to model binding to COX-2 (PDB ID: 5KIR). Focus on hydrogen bonding with hydroxyl/carboxamide groups .
- DFT Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites for reactivity prediction .
- MD Simulations : Simulate ligand-protein stability in aqueous environments (GROMACS) to assess binding affinity .
Q. How can contradictory data on its anti-inflammatory activity across studies be resolved?
- Methodological Answer :
- Standardized Assays : Replicate studies using identical cell lines (e.g., RAW 264.7 macrophages) and LPS-induced inflammation models .
- Orthogonal Validation : Compare ELISA (TNF-α/IL-6 levels) with transcriptomic analysis (qPCR for NF-κB pathway genes) .
- Metabolite Profiling : Use LC-MS to rule out degradation products influencing activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
